2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole
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Overview
Description
2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole is an aromatic heterocyclic compound that contains both chlorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorophenylamine with 2-nitrobenzoyl chloride under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Electrophilic substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoxazole derivatives.
Reduction: Formation of 2-(2-chlorophenyl)-6-amino-1,3-benzoxazole.
Electrophilic substitution: Formation of further substituted benzoxazole derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1,3-benzoxazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(2-Nitrophenyl)-1,3-benzoxazole: Lacks the chlorine atom, affecting its electrophilic substitution reactions.
2-(2-Bromophenyl)-6-nitro-1,3-benzoxazole: Contains a bromine atom instead of chlorine, which may influence its nucleophilic substitution reactions.
Uniqueness
2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole is unique due to the presence of both chlorine and nitro groups, which provide a combination of reactivity and potential biological activity not found in similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-chlorophenyl)-6-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3/c14-10-4-2-1-3-9(10)13-15-11-6-5-8(16(17)18)7-12(11)19-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXMJFBQNFKQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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